molecular formula C26H21FN4O2 B2889707 2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 932343-67-4

2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide

カタログ番号: B2889707
CAS番号: 932343-67-4
分子量: 440.478
InChIキー: WAEVWGGUVGEDLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyrazoloquinoline ring might be formed through a cyclization reaction . The ethoxy group could be introduced through an etherification reaction, and the phenyl group could be added through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazoloquinoline ring system is a fused ring structure that is likely to contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents, while the fluorophenyl group could influence its reactivity .

科学的研究の応用

Anion Coordination and Spatial Orientation

Research into the coordination properties of similar amide derivatives reveals their capacity for anion coordination, showcasing a variety of spatial orientations. For instance, certain amide derivatives exhibit tweezer-like geometries and channel-like structures through self-assembly, facilitated by weak interactions such as C–H⋯π and C–H⋯O. This property underscores the potential of such compounds in materials science, particularly in the design of molecular receptors and the development of novel materials with specific electronic or structural characteristics (Kalita & Baruah, 2010).

Structural Insights from Salt and Inclusion Compounds

The study of salt and inclusion compounds of amide-containing isoquinoline derivatives provides insights into the structural versatility of these molecules. Their interactions with various acids lead to the formation of gels or crystalline solids, influenced by the planarity of the anions involved. Such compounds have been shown to form host–guest complexes with enhanced fluorescence properties, indicating potential applications in sensing and molecular recognition technologies (Karmakar, Sarma, & Baruah, 2007).

Medicinal Chemistry and Pharmacology

On the pharmacological front, derivatives based on the pyrazolo[3,4-b]quinoline scaffold, which are structurally related to the compound of interest, have been investigated for their affinity to the translocator protein (TSPO). This research highlights the therapeutic potential of these compounds as anxiolytic and neuroprotective agents, providing a foundation for the development of new medications targeting TSPO for the treatment of anxiety and neurodegenerative diseases (Cappelli et al., 2011).

Antioxidant Activity and Coordination Chemistry

Furthermore, studies on pyrazole-acetamide derivatives emphasize their role in coordination chemistry and biological activities. These compounds form complexes with metals, demonstrating significant antioxidant activities. The solid-state structures and coordination environments of such complexes offer valuable information for the design of metal-based drugs and antioxidants (Chkirate et al., 2019).

将来の方向性

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring new synthetic routes, investigating its physical and chemical properties, and testing its biological activity .

作用機序

Target of Action

The primary target of this compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . It is predominantly expressed in the liver, heart, muscle, and kidney, where fatty acid oxidation is promoted .

Mode of Action

The compound interacts with PPARα by binding to its ligand-binding domain (LBD) . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation . The phenyl side chain of the compounds occupies a small cavity between ile272 and ile354, which is rarely accessed by fibrates . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity .

Biochemical Pathways

Upon activation, PPARα heterodimerizes with the retinoid X receptor and recognizes peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation . The activation of PPARα results in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .

Pharmacokinetics

It is known that the properties of similar compounds result in a relatively high predicted clinically efficacious dose . In an attempt to minimize attrition during clinical development, researchers have sought to identify PPARα inhibitors with a low predicted clinical dose (<50 mg) and focused on strategies to increase both PPARα potency and predicted human pharmacokinetic half-life .

Result of Action

The activation of PPARα by this compound leads to a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . These changes can have significant implications for the treatment of metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .

Action Environment

特性

IUPAC Name

2-(8-ethoxy-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2/c1-2-33-20-12-13-23-21(14-20)26-22(15-28-23)25(17-6-4-3-5-7-17)30-31(26)16-24(32)29-19-10-8-18(27)9-11-19/h3-15H,2,16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEVWGGUVGEDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。